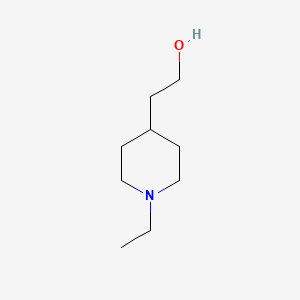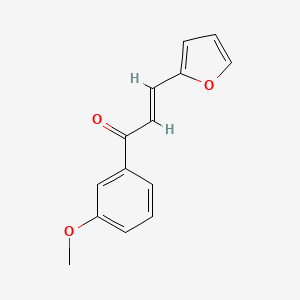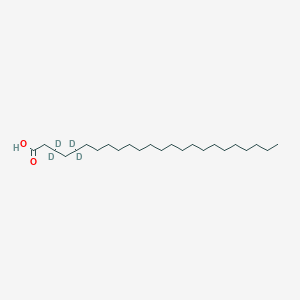
(3,3,4,4-d4)-Docosanoic acid
説明
(3,3,4,4-d4)-Docosanoic acid is a long-chain fatty acid that is commonly used in scientific research. It is a deuterated form of docosanoic acid, which means that it contains four deuterium atoms in the molecule. This modification makes it useful for studying the metabolism and biochemistry of fatty acids in living organisms.
科学的研究の応用
1. Neuroprotective and Anti-inflammatory Properties
- Docosahexaenoic acid (DHA) derivatives, including (3,3,4,4-d4)-Docosanoic acid, have been identified as potent regulators of leukocytes and glial cells, which are crucial in controlling inflammation and promoting resolution in the brain. These derivatives, known as docosatrienes and resolvins, are synthesized from DHA and exhibit significant anti-inflammatory and neuroprotective properties (Hong et al., 2003).
- The fatty acid desaturase 2 (FADS2) gene product catalyzes the Δ4 desaturation of fatty acids, including (3,3,4,4-d4)-Docosanoic acid, to yield neuroprotective docosahexaenoic acid (DHA) in human cells. This process is significant for maintaining the balance of polyunsaturated fatty acids in neural tissues (Park et al., 2015).
2. Applications in Neurodegenerative Diseases
- (3,3,4,4-d4)-Docosanoic acid is involved in the modulation of glial cells in Alzheimer’s disease. Its metabolites, including docosanoids, activate specific receptors to modulate inflammation and contribute to neuronal survival. This makes it a promising candidate for the treatment of Alzheimer's disease (Heras-Sandoval et al., 2016).
- The derivatives of DHA, such as neuroprotectin D1 (NPD1), which are synthesized from (3,3,4,4-d4)-Docosanoic acid, play a vital role in neuroprotection, particularly in diseases like Alzheimer's disease, stroke, and other neurodegenerative conditions. NPD1 modulates key genes involved in neuroprotection, inflammation, and cell survival (Asatryan & Bazan, 2017).
3. Antimalarial Properties
- Docosahexaenoic acid (DHA), derived from (3,3,4,4-d4)-Docosanoic acid, has shown significant antimalarial properties. In vitro studies demonstrated that DHA causes marked growth inhibition of Plasmodium falciparum, a key parasite responsible for malaria. This suggests a potential application in malaria treatment strategies (Kumaratilake et al., 1992).
4. Structural Analysis and Biotechnological Applications
- Studies on the structural properties of docosanoic acid monolayers have provided insights into their molecular arrangement and potential applications in material sciences and nanotechnology. X-ray and neutron reflectivity studies have helped understand the molecular behavior of these fatty acids on various substrates, which can be significant for various industrial applications (Grundy et al., 1988).
- The biotechnological production of docosahexaenoic acid (DHA) from microorganisms, which includes the conversion of (3,3,4,4-d4)-Docosanoic acid, is a significant development. This method offers a sustainable and controlled production of DHA, an important fatty acid with various health benefits, avoiding reliance on fish oil sources (Sijtsma & Swaaf, 2004).
作用機序
Target of Action
It is known that fatty acids like docosanoic acid can interact with a variety of proteins, including enzymes and receptors, which could potentially be its targets .
Mode of Action
As a fatty acid, it may interact with its targets by integrating into cell membranes, altering their fluidity and function . It could also bind to specific proteins, modulating their activity .
Biochemical Pathways
Fatty acids are known to play key roles in various metabolic pathways, including lipid metabolism and inflammation .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces .
Result of Action
Fatty acids can influence cell function by altering membrane properties, modulating enzyme activity, and serving as energy sources .
Action Environment
Environmental factors such as diet, temperature, and pH could potentially influence the action, efficacy, and stability of (3,3,4,4-d4)-Docosanoic acid .
特性
IUPAC Name |
3,3,5,5-tetradeuteriotetracosanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i20D2,22D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-CMJIWFEKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCCCCCC)CC([2H])([2H])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,4,4-d4)-Docosanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



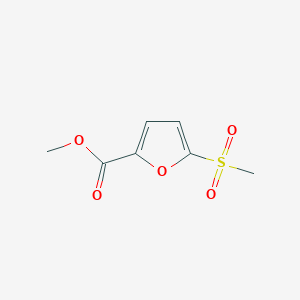
![Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B3090145.png)
![Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B3090155.png)
![[2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3090156.png)
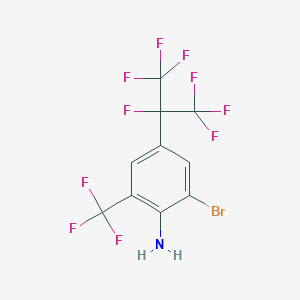
![11,12-Didehydro-|A-oxodibenz[b,f]azocine-5(6H)-pentanoic acid](/img/structure/B3090160.png)
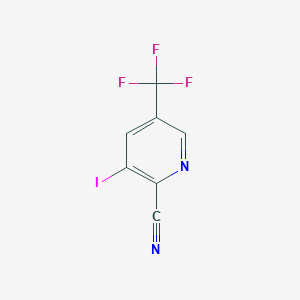
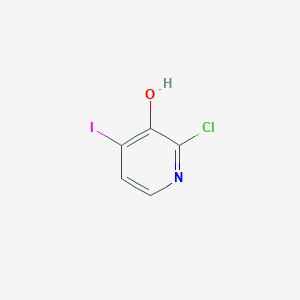
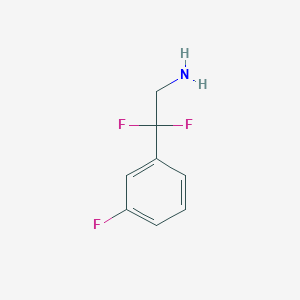
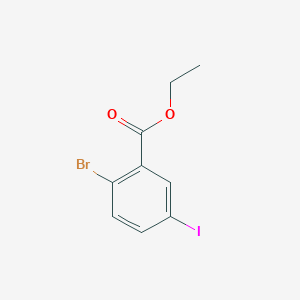
![Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B3090196.png)

